N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 919119-68-9
VCID: VC11505151
InChI: InChI=1S/C19H27BN2O3/c1-7-22(8-2)17(23)15-12-13-10-9-11-14(16(13)21-15)20-24-18(3,4)19(5,6)25-20/h9-12,21H,7-8H2,1-6H3
SMILES:
Molecular Formula: C19H27BN2O3
Molecular Weight: 342.2 g/mol

N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide

CAS No.: 919119-68-9

Cat. No.: VC11505151

Molecular Formula: C19H27BN2O3

Molecular Weight: 342.2 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide - 919119-68-9

Specification

CAS No. 919119-68-9
Molecular Formula C19H27BN2O3
Molecular Weight 342.2 g/mol
IUPAC Name N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H27BN2O3/c1-7-22(8-2)17(23)15-12-13-10-9-11-14(16(13)21-15)20-24-18(3,4)19(5,6)25-20/h9-12,21H,7-8H2,1-6H3
Standard InChI Key FOCSIMFFBOMXDR-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)N(CC)CC

Introduction

Chemical Identity and Structural Features

N,N-Diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide belongs to the class of indole-boronic esters, characterized by their stability and reactivity in organic transformations. The indole scaffold, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 2nd position with a carboxamide group (CON(C2H5)2-\text{CON}(\text{C}_2\text{H}_5)_2) and at the 7th position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Molecular Properties

The compound’s key physicochemical properties are summarized below:

PropertyValue
CAS Number919119-68-9
Molecular FormulaC19H27BN2O3\text{C}_{19}\text{H}_{27}\text{BN}_2\text{O}_3
Molecular Weight342.2 g/mol
IUPAC NameN,N-Diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
Purity≥95%

The boronic ester group (B(OC(CH3)2)2\text{B}( \text{O} \text{C}(\text{CH}_3)_2)_2) enhances the compound’s stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions.

Synthesis and Optimization

The synthesis of N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide involves multi-step reactions to ensure regioselectivity and functional group compatibility.

Key Synthetic Steps

  • Indole Core Formation: The indole scaffold is typically constructed via the Fischer indole synthesis, involving the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

  • Boronation at the 7th Position: A Miyaura borylation reaction introduces the boronic ester group using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) and a palladium catalyst.

  • Carboxamide Functionalization: The 2nd position is amidated via reaction with diethylamine in the presence of a coupling agent such as HATU or EDCI .

Reaction Conditions

  • Temperature: 80–110°C for borylation steps.

  • Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for cross-coupling.

  • Solvents: 1,4-Dioxane or tetrahydrofuran (THF).

Yield optimization requires precise control of stoichiometry and reaction time, with typical yields ranging from 60% to 75%.

Applications in Organic Synthesis

The boronic ester moiety in this compound enables its use as a versatile building block in transition-metal-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling

The compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, facilitating the synthesis of biaryl structures. For example:
Ar-B(pin)+Ar-XPd catalystAr-Ar+B(pin)-X\text{Ar-B}(\text{pin}) + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B}(\text{pin})\text{-X}
where X=Br,I\text{X} = \text{Br}, \text{I}. This reactivity is critical in constructing pharmaceuticals and agrochemicals.

Functional Group Compatibility

The diethylcarboxamide group remains inert under standard cross-coupling conditions, allowing selective modification of the boronic ester. This property is exploited in sequential functionalization strategies to generate complex molecules .

Biological and Medicinal Relevance

Indole derivatives are pharmacologically significant due to their interactions with biological targets such as kinases, GPCRs, and enzymes.

Antimicrobial Activity

PrecautionRecommendation
Personal Protective EquipmentNitrile gloves, lab coat, safety goggles
StorageDesiccator at −20°C under nitrogen
DisposalIncineration or chemical neutralization

Future Research Directions

  • Target Identification: High-throughput screening to map interactions with kinases or proteases.

  • Prodrug Development: Leveraging the boronic ester’s reactivity for targeted drug delivery.

  • Material Science: Exploring applications in organic electronics or sensors.

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